1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

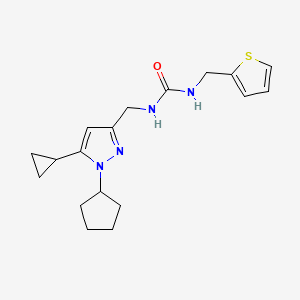

The compound 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea features a urea core functionalized with two distinct heterocyclic moieties: a pyrazole ring substituted with cyclopentyl and cyclopropyl groups, and a thiophen-2-ylmethyl group. This structural design aligns with methodologies for synthesizing urea derivatives, such as the preparation of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas via reactions involving amines and azides or pyrazolooxazinones in toluene or chloroform . The thiophene moiety, a common pharmacophore in medicinal chemistry, may contribute to π-π stacking interactions or modulate electronic properties for target binding .

Properties

IUPAC Name |

1-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c23-18(20-12-16-6-3-9-24-16)19-11-14-10-17(13-7-8-13)22(21-14)15-4-1-2-5-15/h3,6,9-10,13,15H,1-2,4-5,7-8,11-12H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYBOYCCDYYMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NCC3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a diketone or β-diketone derivative to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed on the pyrazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alkoxides, and conditions like elevated temperatures and polar aprotic solvents are used.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pyrazole and thiophene rings are thought to play a crucial role in these interactions, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related urea derivatives:

Functional and Pharmacological Insights

Substituent Effects :

- The target compound’s cyclopentyl and cyclopropyl groups on the pyrazole ring may confer greater metabolic stability compared to smaller substituents (e.g., methyl in ), as bulky groups often reduce cytochrome P450-mediated oxidation .

- The thiophen-2-ylmethyl group, shared with and , facilitates interactions with aromatic residues in enzyme binding pockets, as seen in benzimidazole-thiophene derivatives .

The trifluoromethyl group in increases polarity and acidity, which could enhance solubility but may limit blood-brain barrier penetration compared to the target compound’s non-polar substituents.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , using amine-azide coupling or pyrazolooxazinone intermediates. In contrast, requires triazole ring formation, which may involve multi-step protocols.

Biological Activity

1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 392.4 g/mol. The structure features a pyrazole moiety, which is known for its diverse biological activities, along with a thiophene ring that may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N4OS |

| Molecular Weight | 392.4 g/mol |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Notably, compounds containing pyrazole and thiophene rings have shown promise in targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapy.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cell lines. The specific binding affinity of this compound to CDK2 has been documented, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

Thiophene derivatives are often explored for their anti-inflammatory effects. The compound's structure suggests it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies have demonstrated that similar compounds can reduce the secretion of TNF-alpha and IL-6, indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

- Inhibition of Cyclin-dependent Kinases : A study highlighted the effectiveness of pyrazole derivatives in inhibiting CDK2, leading to reduced proliferation in various cancer cell lines. The specific compound was shown to induce apoptosis through the intrinsic pathway by activating caspases .

- Anti-inflammatory Effects : Another investigation evaluated the anti-inflammatory properties of thiophene-containing compounds, demonstrating their ability to downregulate NF-kB signaling pathways, resulting in decreased expression of inflammatory mediators .

- Toxicity Assessments : Toxicological evaluations revealed that the compound exhibited low cytotoxicity across various cell lines, indicating a favorable safety profile for further development .

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Target Validation : Confirm target expression in cell lines via Western blot or qPCR .

- Off-Target Screening : Use proteome-wide affinity assays (e.g., thermal shift assays) to identify unintended interactions .

- Conformational Analysis : Compare ligand-bound vs. unbound protein structures via molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.